3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
Description
3-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide is a brominated benzamide derivative characterized by a 3-bromo-substituted benzoyl group and a 2,3-dihydrobenzofuran-containing propan-2-ylamine side chain.
Properties
IUPAC Name |
3-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12(20-18(21)15-3-2-4-16(19)11-15)9-13-5-6-17-14(10-13)7-8-22-17/h2-6,10-12H,7-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXQIJLMCVQDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Rearrangement for Benzofuran Precursors
A key intermediate, 2,3-dihydrobenzofuran-7-carboxylic acid (2 ), is synthesized via lithiation of 2,3-dihydrobenzofuran (1 ) using n-butyllithium and N,N,N',N'-tetramethylethylenediamine (TEMED) in hexane, followed by carboxylation with dry ice. Acidification yields 2 (52% yield, mp 163–165°C).
Reaction Conditions :
- Reagents: n-BuLi (2.5 M in hexane), TEMED, dry ice
- Temperature: Room temperature to reflux
- Workup: Acidification with HCl, reprecipitation (ethyl acetate/hexane)
Functionalization of the Dihydrobenzofuran Core
Bromination at the 5-position is achieved using bromine in acetic acid with sodium acetate at 80°C, yielding 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4 ) in 80% yield. This intermediate is critical for subsequent cross-coupling reactions.
Spectroscopic Data for 4 :
- 1H NMR (DMSO-d6): δ 3.25 (t, J = 8.8 Hz, 2H), 4.71 (t, J = 8.8 Hz, 2H), 7.26 (s, 1H), 7.57 (d, J = 1.9 Hz, 1H), 7.66 (d, J = 2.3 Hz, 1H), 7.73 (s, 1H).
Preparation of 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine
The amine side chain is introduced via palladium-catalyzed cross-coupling or alkylation.
Buchwald-Hartwig Amination
A modified Ullmann coupling between 5-bromo-2,3-dihydrobenzofuran and a propan-2-amine derivative is performed using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in toluene under reflux. Sodium tert-butoxide facilitates deprotonation, yielding N-(2,3-dihydrobenzofuran-5-yl)propan-2-amine in 54% yield after recrystallization.
Optimized Conditions :
- Catalyst: Pd2(dba)3 (2 mol%)
- Ligand: BINAP (4 mol%)
- Base: NaOtBu (2 equiv)
- Solvent: Anhydrous toluene
- Temperature: 110°C, 72 hours
Synthesis of 3-Bromobenzoic Acid Derivatives
The electrophilic benzoyl component is prepared via bromination of benzoic acid.
Electrophilic Aromatic Bromination
3-Bromobenzoic acid is synthesized by treating benzoic acid with bromine in the presence of iron(III) bromide as a catalyst. The crude product is purified via recrystallization from ethanol, yielding 85% pure material (mp 155–157°C).
Key Reaction Parameters :
- Bromine stoichiometry: 1.1 equivalents
- Catalyst: FeBr3 (5 mol%)
- Temperature: 0°C to room temperature
Amide Bond Formation
The final step involves coupling 3-bromobenzoic acid with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine.
Mixed-Anhydride Method
Activation of 3-bromobenzoic acid is achieved using isobutyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at −20°C. The resultant mixed anhydride is reacted with the amine to yield the target amide.
Procedure :
- Dissolve 3-bromobenzoic acid (1.83 mmol) in anhydrous THF.
- Add isobutyl chloroformate (1.2 equiv) and NMM (1.2 equiv) at −20°C.
- Stir for 4 hours, then add amine (1.0 equiv) in THF.
- Warm to room temperature, extract with ethyl acetate, and purify via column chromatography (ethyl acetate/methanol, 95:5).
Yield : 75–80%
Characterization :
- 1H NMR : Aromatic protons at δ 7.4–7.8 ppm, dihydrobenzofuran protons at δ 3.2–4.7 ppm.
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Replacing toluene with dimethylformamide (DMF) in the amination step reduces yield due to side reactions. Reflux conditions (110°C) are optimal for coupling efficiency.
Catalytic System Screening
Pd2(dba)3/BINAP outperforms other catalysts (e.g., Pd(OAc)2/XPhos) in minimizing dehalogenation byproducts.
Table 1. Summary of Key Synthetic Steps
Table 2. Spectroscopic Data for Target Compound
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The benzofuran moiety can be oxidized or reduced to form different derivatives.
Coupling reactions: The benzamide core can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce different benzofuran derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 2,3-dihydrobenzofuran compounds exhibit promising anticancer properties. For instance, compounds structurally related to 3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide have been tested for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. A study found that specific derivatives showed IC50 values as low as 9.45 μM, indicating effective inhibition of cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (μM) | Mechanism |
|---|---|---|---|
| DHBF-7-carboxamide | Structure | 9.45 | PARP Inhibition |
| DHBF-3-one-7-carboxamide | Structure | 16.2 | PARP Inhibition |
Neuroprotective Effects
The neuroprotective potential of benzamide derivatives has been explored in the context of neurodegenerative diseases. The dihydrobenzofuran structure offers a scaffold that can interact with neuroreceptors or enzymes involved in neuroprotection. Preliminary studies suggest that modifications to this scaffold can enhance its efficacy against oxidative stress-induced neuronal damage .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of similar compounds have revealed that certain derivatives exhibit significant antibacterial activity against various pathogens. The structural features of this compound may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| Fluorinated Schiff Base | E. coli | 12 |
| Benzamide Derivative A | S. aureus | 8 |
Synthetic Applications
The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. Its bromine atom is particularly useful for further functionalization through nucleophilic substitution reactions, allowing for the development of new compounds with tailored biological activities.
Case Study 1: PARP Inhibitors Development
A detailed investigation into the structure-activity relationship (SAR) of benzamide derivatives revealed that modifications at specific positions significantly affect their potency as PARP inhibitors. The introduction of electron-withdrawing groups at the para position enhanced inhibitory activity, demonstrating the importance of electronic effects in drug design .
Case Study 2: Antibacterial Screening
In a comprehensive screening of various benzamide derivatives against common bacterial strains, compounds similar to this compound were found to exhibit potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for antibiotic development .
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The bromine atom and the propan-2-yl group can also influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Molecular Weight and Lipophilicity
- Target Compound : Molecular weight ≈ 385 g/mol (estimated). The dihydrobenzofuran group increases aromaticity, likely elevating logP compared to aliphatic side chain analogs.
- 4-Bromo-N-(2,6-difluorophenyl)benzamide (): MW 424 g/mol; trifluoropropyl ether and fluorine atoms enhance hydrophobicity (logP ~3.5) .
Biological Activity
3-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide is a synthetic compound belonging to the class of benzamides, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22BrN O2 |
| Molecular Weight | 356.28 g/mol |
| CAS Number | Not specifically listed |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzamides have shown promising results against various cancer cell lines. A study highlighted that certain benzamide derivatives demonstrated selective cytotoxicity in BRCA2-deficient cells with IC50 values ranging from 0.079 µM to 0.718 µM .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cancer progression. For example, it could act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy due to its role in DNA repair mechanisms. Compounds with similar structures have been shown to interact with PARP-1, leading to increased cytotoxicity in cancer cells .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Ring : Starting from a suitable phenolic compound, the benzofuran ring can be synthesized through cyclization reactions.
- Alkylation : The benzofuran derivative is alkylated with a propan-2-yl halide.
- Amidation : Finally, the alkylated product is reacted with an appropriate acid derivative to form the amide.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition Studies : A study demonstrated that related compounds exhibited significant inhibition against VEGFR-2 with IC50 values as low as 113.3 nM. This suggests potential applications in targeting angiogenesis in tumors .
- Cell Line Testing : Compounds based on similar scaffolds were tested on various cancer cell lines including MCF-7 and A549, showing varying degrees of growth inhibition (IC50 values ranging from 7.17 µM to 39.53 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
